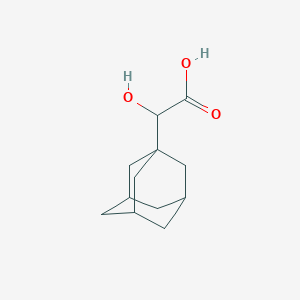

(1-Adamantyl)glycolic acid

Description

Structure

3D Structure

Properties

CAS No. |

30074-09-0 |

|---|---|

Molecular Formula |

C12H18O3 |

Molecular Weight |

210.27 g/mol |

IUPAC Name |

2-(1-adamantyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C12H18O3/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10,13H,1-6H2,(H,14,15) |

InChI Key |

NGOXRDSAQPLFLL-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 1 Adamantyl Glycolic Acid Systems

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, undergoing typical reactions such as esterification and amide bond formation. These transformations are fundamental in modifying the molecule's solubility, and pharmacokinetic properties, and for creating larger, more complex structures.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy. wikipedia.orglibretexts.org This can be achieved through various methods, including the Fischer esterification, which involves reacting the acid with an alcohol under acidic conditions. libretexts.org For instance, methyl and ethyl esters of glycolic acid are readily synthesized and are distillable, unlike the parent acid. wikipedia.org The formation of esters can also be accomplished using alkyl halides in the presence of a base or with reagents like diazomethane (B1218177) for the specific synthesis of methyl esters. wikipedia.org A proprietary esterification process can deliver glycolic acid over time, which may reduce irritation in certain applications. glyderm.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). libretexts.orgacs.org The resulting acyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the corresponding amide. khanacademy.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate amide bond formation directly from the carboxylic acid and amine. libretexts.orgkhanacademy.org These amide derivatives are crucial in the synthesis of peptides and other biologically active molecules. nih.gov

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | (1-Adamantyl)glycolate Ester |

| Alkylation | Alkyl Halide (e.g., R-X), Base | (1-Adamantyl)glycolate Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | (1-Adamantyl)glycoloyl chloride |

Transformations Involving the Hydroxyl Group

The hydroxyl group of (1-adamantyl)glycolic acid offers another reactive handle for derivatization, allowing for the introduction of various functional groups through oxidation, etherification, and esterification.

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 2-(1-adamantyl)-2-oxoacetic acid. This transformation can be achieved using various oxidizing agents. A reported method utilizes a palladium on carbon (Pd/C) catalyst under a nitrogen atmosphere to achieve this oxidation. researchgate.net

Etherification and Esterification: The hydroxyl group can participate in ether and ester formation. For example, it can react with alkyl halides under basic conditions to form ethers. Esterification of the hydroxyl group can be achieved by reacting it with an acyl chloride or a carboxylic anhydride (B1165640). These reactions are essential for creating derivatives with tailored properties. vaia.com

Table 2: Key Transformations of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Oxidation | 30% Pd/C, 40 °C, 6 atm N₂ | 2-(1-Adamantyl)-2-oxoacetic acid |

| Etherification | Alkyl Halide (R-X), Base | O-alkyl-(1-Adamantyl)glycolic acid |

| Esterification | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O) | O-acyl-(1-Adamantyl)glycolic acid |

Chemical Modifications of the Adamantane (B196018) Cage in Adamantyl Glycolic Acids

The adamantane cage itself, while generally stable, can be functionalized, although this often requires harsh reaction conditions. nih.gov The bridgehead positions are the most reactive sites for substitution.

Halogenation: Direct bromination of adamantane can occur, and this functionality can be further manipulated. wikipedia.org For instance, 3-hydroxyadamantane-1-carboxylic acid can be converted to 1,3-dichloro adamantane using thionyl chloride, which involves both chlorination and decarbonylation. acs.org

C-H Functionalization: Modern synthetic methods have enabled the direct functionalization of C-H bonds in adamantane derivatives. uni-giessen.de These reactions, often catalyzed by transition metals, allow for the introduction of various substituents onto the adamantane core, expanding the range of accessible derivatives. researchgate.netuni-giessen.de

Stereoselective Reactions and Chiral Resolution Techniques

(1-Adamantyl)glycolic acid is a chiral molecule, and the separation of its enantiomers is crucial for applications in drug development, where stereochemistry often dictates biological activity. libretexts.org

Chiral Resolution: A common method for separating enantiomers is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This involves reacting the racemic carboxylic acid with a chiral amine resolving agent. libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. wikipedia.org After separation, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org For example, racemic 3-hydroxyadamantylglycine ester has been resolved using L-dibenzoyltartaric acid. researchgate.net

Asymmetric Synthesis: An alternative to resolution is the asymmetric synthesis of a single enantiomer. This can be achieved using chiral catalysts or auxiliaries that direct the reaction to favor the formation of one enantiomer over the other. researchgate.net For example, enantioselective Mukaiyama aldol (B89426) reactions have been used to produce chiral precursors to related compounds. researchgate.net

Application as a Building Block in Complex Organic Synthesis

The unique combination of a bulky, lipophilic adamantane group and reactive carboxylic acid and hydroxyl functionalities makes (1-adamantyl)glycolic acid a valuable building block in the synthesis of more complex molecules. pensoft.netnih.govmdpi.com

The adamantane moiety can improve the pharmacological properties of a drug by increasing its lipophilicity and metabolic stability. nih.govresearchgate.net The carboxylic acid and hydroxyl groups provide convenient points for attaching the molecule to other pharmacophores or for creating polymers and dendrimers. googleapis.comarxiv.org For instance, adamantane derivatives are used in the development of antivirals and other therapeutic agents. nih.govuobaghdad.edu.iq The rigid adamantane scaffold can also be used to create well-defined three-dimensional structures for applications in supramolecular chemistry and materials science. researchgate.netarxiv.org

Spectroscopic Characterization and Advanced Structural Elucidation of Adamantyl Glycolic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides profound insight into the carbon-hydrogen framework of a molecule. For (1-Adamantyl)glycolic acid, NMR is crucial for confirming the connectivity of the adamantyl and glycolic acid moieties and for assigning the specific chemical environments of the individual protons and carbon atoms.

The ¹H NMR spectrum of (1-Adamantyl)glycolic acid is expected to exhibit characteristic signals corresponding to the protons of the adamantyl cage and the glycolic acid fragment. The adamantyl group, with its rigid and highly symmetrical structure, typically displays three distinct sets of proton signals.

Methine Protons (CH): The three methine protons at the bridgehead positions of the adamantane (B196018) cage (C3, C5, and C7) are equivalent and are expected to appear as a broad singlet in the approximate range of 1.8-2.1 ppm.

Methylene (B1212753) Protons (CH₂): The adamantane cage contains six methylene groups, resulting in twelve protons. Due to the chair conformation of the cyclohexane (B81311) rings within the adamantane structure, these methylene protons are diastereotopic and can exhibit complex splitting patterns. They typically resonate in the region of 1.6-1.9 ppm.

Methine Proton of the Glycolic Acid Moiety (α-proton): The proton attached to the carbon bearing the hydroxyl and carboxyl groups is expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent oxygen atoms. Its chemical shift would likely fall in the range of 4.0-4.5 ppm.

Hydroxyl and Carboxyl Protons: The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are exchangeable and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They typically appear as broad singlets and can range from 2-5 ppm for the hydroxyl proton and 10-13 ppm for the carboxylic acid proton. In the presence of D₂O, these signals would disappear due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for (1-Adamantyl)glycolic acid

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Adamantyl CH | 1.8 - 2.1 | br s |

| Adamantyl CH₂ | 1.6 - 1.9 | m |

| α-CH | 4.0 - 4.5 | s |

| OH | Variable (2-5) | br s |

br s = broad singlet, m = multiplet, s = singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For (1-Adamantyl)glycolic acid, distinct signals are expected for the adamantyl cage carbons and the glycolic acid moiety carbons.

Adamantyl Carbons: The adamantane cage has four distinct carbon environments: the quaternary carbon at the point of attachment (C1), the three equivalent methine carbons (C3, C5, C7), the six equivalent methylene carbons alpha to the point of attachment (C2, C8, C9), and the three equivalent methylene carbons beta to the point of attachment (C4, C6, C10).

Glycolic Acid Carbons: The glycolic acid moiety contributes two carbon signals: the α-carbon bonded to the hydroxyl and carboxyl groups, and the carbonyl carbon of the carboxylic acid group. The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for (1-Adamantyl)glycolic acid

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Adamantyl C1 (quaternary) | 35 - 40 |

| Adamantyl CH | 28 - 32 |

| Adamantyl CH₂ (α) | 38 - 42 |

| Adamantyl CH₂ (β) | 36 - 40 |

| α-C | 70 - 75 |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For (1-Adamantyl)glycolic acid, this would be particularly useful in confirming the connectivity within the adamantyl cage, showing correlations between the methine and adjacent methylene protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would be instrumental in definitively assigning the ¹³C signals of the adamantyl CH and CH₂ groups by correlating them to their corresponding, and more readily assigned, ¹H signals.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule. These techniques are highly sensitive to the presence of specific functional groups.

The FTIR spectrum of (1-Adamantyl)glycolic acid is expected to be dominated by the characteristic absorption bands of the hydroxyl, carbonyl, and C-H bonds.

O-H Stretching: A broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid group. The O-H stretching of the alcohol group would also contribute to this broadness, typically appearing around 3200-3600 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the adamantyl cage are expected to appear in the 2850-2950 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated in the range of 1700-1725 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the carboxylic acid and the alcohol group are expected to appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1260 cm⁻¹, respectively.

Table 3: Predicted FTIR Absorption Bands for (1-Adamantyl)glycolic acid

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500 - 3300 | Strong, Broad |

| Alcohol O-H | Stretching | 3200 - 3600 | Medium, Broad |

| Adamantyl C-H | Stretching | 2850 - 2950 | Strong |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 | Strong, Sharp |

| Carboxylic Acid C-O | Stretching | 1210 - 1320 | Medium |

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations.

C-H Vibrations: The C-H stretching and bending modes of the adamantane cage are expected to be prominent in the Raman spectrum. The symmetric C-H stretching vibrations would give rise to strong signals.

C-C Vibrations: The breathing modes of the adamantane cage, which involve the symmetric stretching of the C-C bonds, are characteristically strong in the Raman spectrum and are expected in the low-frequency region (700-800 cm⁻¹).

C=O Stretching: The carbonyl stretch, while strong in the IR, is typically weaker in the Raman spectrum.

The combination of these spectroscopic techniques provides a comprehensive and detailed structural elucidation of (1-Adamantyl)glycolic acid, confirming the integrity of the adamantane framework and the presence and connectivity of the glycolic acid moiety. This detailed characterization is a prerequisite for understanding its chemical behavior and exploring its potential in various scientific and technological fields.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. In the electron ionization (EI) mass spectrometry of (1-Adamantyl)glycolic acid, the initial event is the removal of an electron to form a molecular ion (M•+). Due to the high energy of this process, the molecular ion is often unstable and undergoes fragmentation.

The fragmentation of adamantane derivatives is typically dominated by the stable adamantyl cation or subsequent rearrangements of the cage structure. For (1-Adamantyl)glycolic acid, the fragmentation pattern can be predicted based on the known behavior of adamantanes and carboxylic acids. The most prominent fragmentation pathways would involve the adamantane moiety. The adamantane cage itself is known to fragment under electron ionization, producing a series of characteristic ions at m/z 135, 93, 79, and 67. nih.govwikipedia.org The peak at m/z 135, corresponding to the adamantyl cation [C₁₀H₁₅]⁺, is often the base peak due to its high stability. nih.gov

Cleavage of the bond between the adamantyl group and the glycolic acid moiety is also a likely fragmentation route. Characteristic losses for carboxylic acids include the hydroxyl radical (M-17) and the carboxyl group (M-45). chemguide.co.uk Therefore, key fragments for (1-Adamantyl)glycolic acid would be expected from the loss of the glycolic acid side chain and the subsequent fragmentation of the adamantane cage.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of (1-Adamantyl)glycolic acid

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 210 | [C₁₂H₁₈O₃]⁺ | Molecular Ion (M•+) |

| 193 | [C₁₂H₁₇O₂]⁺ | Loss of hydroxyl radical (•OH) from the carboxylic acid group |

| 165 | [C₁₁H₁₇O]⁺ | Loss of the carboxyl group (•COOH) |

| 135 | [C₁₀H₁₅]⁺ | Cleavage of the C-C bond to release the stable adamantyl cation |

| 93 | [C₇H₉]⁺ | Fragmentation of the adamantane cage |

| 79 | [C₆H₇]⁺ | Further fragmentation of the adamantane cage |

This table is predictive and based on the fragmentation patterns of related adamantane and carboxylic acid compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and conformational details. purechemistry.org For a chiral molecule like (1-Adamantyl)glycolic acid, this technique is uniquely capable of establishing the absolute configuration of its stereocenters. purechemistry.orgnih.gov

While the specific crystal structure of (1-Adamantyl)glycolic acid is not publicly available, the structure of the closely related adamantane-1-carboxylic acid has been determined, offering significant insights into the probable solid-state arrangement. researchgate.netcdnsciencepub.com In the crystal lattice, adamantane carboxylic acid molecules form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.netcdnsciencepub.com A similar hydrogen-bonded dimer arrangement is highly probable for (1-Adamantyl)glycolic acid, with additional hydrogen bonding interactions potentially involving the hydroxyl group of the glycolic acid moiety.

The adamantane cage is a rigid and well-defined structural unit, and its geometry is generally not significantly affected by substitution. cdnsciencepub.com At room temperature, adamantane derivatives often exhibit orientational disorder within the crystal lattice, which can be resolved by collecting data at lower temperatures. researchgate.netcdnsciencepub.com

The determination of the absolute configuration (R or S) is achieved through the analysis of anomalous dispersion effects during the X-ray diffraction experiment, which is possible when the crystal is non-centrosymmetric. nih.gov The use of adamantane derivatives as co-crystallization agents has also been shown to be an effective strategy for determining the absolute configuration of otherwise difficult-to-crystallize molecules, underscoring the propensity of the adamantane cage to form high-quality crystals. rsc.orgresearchgate.net

Table 2: Representative Crystallographic Data for Adamantane-1-carboxylic Acid (a proxy for (1-Adamantyl)glycolic acid)

| Parameter | Value at 173 K | Value at 280 K |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 6.452 | 6.503 |

| b (Å) | 6.681 | 6.849 |

| c (Å) | 11.510 | 11.620 |

| α (°) | 80.84 | 77.11 |

| β (°) | 87.22 | 85.77 |

| γ (°) | 74.11 | 76.34 |

| Volume (ų) | 471.10 | 490.11 |

| Z (Molecules/unit cell) | 2 | 2 |

Data obtained from the crystallographic study of adamantane-1-carboxylic acid. researchgate.netcdnsciencepub.com

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of (1-Adamantyl)glycolic acid and for separating its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

For purity assessment, a reversed-phase HPLC method would be suitable. nih.govresearchgate.net The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase. The composition of the mobile phase, typically a mixture of water (often buffered) and an organic modifier like acetonitrile (B52724) or methanol, would be optimized to achieve good peak shape and retention time. sielc.comfda.gov.ph Detection could be accomplished using a UV detector, as the carboxylic acid group provides some UV absorbance at low wavelengths (~210 nm). nih.gov

Given that (1-Adamantyl)glycolic acid is chiral, separating its enantiomers is crucial for many applications. This is achieved using chiral chromatography. nih.govjiangnan.edu.cn In this technique, either the stationary phase or the mobile phase contains a chiral component that interacts differently with the R- and S-enantiomers, leading to their separation. researchgate.net

Common approaches for chiral separation include:

Chiral Stationary Phases (CSPs): HPLC columns packed with a chiral material (e.g., derivatized polysaccharides, cyclodextrins, or proteins) are widely used. The enantiomers form transient diastereomeric complexes with the CSP, resulting in different retention times. researchgate.net

Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral column. aocs.org

Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in situ, allowing for their separation on a non-chiral column. nih.gov

Gas chromatography can also be employed, particularly for assessing the purity of starting materials or after derivatization of the acidic and hydroxyl groups to increase volatility. researchgate.net Chiral GC columns, typically coated with derivatized cyclodextrins, are effective for the separation of volatile enantiomers. gcms.cz

Table 3: Representative HPLC Conditions for Purity and Chiral Analysis

| Parameter | Purity Assessment (Reversed-Phase) | Mixture Analysis (Chiral Separation) |

| Column | C18 (e.g., ODS), 5 µm particle size | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile / Water with 0.1% Phosphoric Acid | Hexane (B92381) / Isopropanol / Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Column Temperature | 25 °C | 20 °C |

This table presents typical starting conditions for method development and may require optimization for (1-Adamantyl)glycolic acid.

Advanced Computational and Theoretical Investigations of Adamantyl Glycolic Acid Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (1-Adamantyl)glycolic acid. By solving approximations of the Schrödinger equation, these methods elucidate electron distribution, molecular orbital energies, and the relative energies of different molecular states.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for a molecule the size of (1-Adamantyl)glycolic acid. jmchemsci.com DFT methods are used to determine optimized geometries, electronic features, and the energetics of various conformers. biointerfaceresearch.com

In studies of the parent glycolic acid, DFT methods such as B3LYP and PBE0, often paired with basis sets like 6-311++G(d,p), have been successfully used to optimize molecular structures and investigate the stability of different conformers. researchgate.netresearchgate.net For instance, dispersion-corrected DFT (e.g., B3LYP-D3) has been shown to be crucial for accurately describing the structure and relative energies of glycolic acid conformers. researchgate.net When applied to (1-Adamantyl)glycolic acid, DFT calculations would be essential for understanding how the bulky adamantyl cage influences the electronic properties of the glycolic acid moiety. The calculations would focus on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict regions of reactivity. jmchemsci.com

Table 1: Example DFT-Calculated Parameters for Molecular Systems This table is illustrative, based on typical outputs from DFT calculations on related molecules.

| Parameter | Description | Typical Application for (1-Adamantyl)glycolic acid |

| Total Energy | The total electronic energy of the molecule in its ground state. | Comparing the relative stability of different conformers. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; identifies nucleophilic sites. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; identifies electrophilic sites. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Dipole Moment | A measure of the net molecular polarity. | Predicts how the molecule will interact with polar solvents and external electric fields. |

While DFT is widely used, traditional ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide important benchmarks. HF theory provides a foundational, mean-field approximation of electron-electron interactions. However, it neglects electron correlation, which is critical for accurate energy predictions.

MP2 theory offers a cost-effective way to include electron correlation effects beyond the HF approximation. It has been instrumental in studying the conformational landscape of glycolic acid, providing relative energy differences between conformers that are in good agreement with experimental data. researchgate.netnih.gov For example, MP2 calculations with basis sets like 6-311++G(2d,2p) and cc-pVQZ have been used to refine the energy differences between the SSC (syn-syn-cis) and AAT (anti-anti-trans) conformers of glycolic acid. researchgate.net For (1-Adamantyl)glycolic acid, MP2 calculations would be vital for obtaining reliable relative energies of conformers where the orientation of the glycolic acid portion relative to the adamantyl cage is varied.

Coupled-Cluster theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is often referred to as the "gold standard" of quantum chemistry for its high accuracy in calculating molecular energies. chemrxiv.org Though computationally demanding, CCSD(T) provides benchmark-quality data against which other methods are often judged. chemrxiv.orgnih.gov

For the 1-adamantyl cation, standard DFT and MP2 methods failed to reproduce experimental NMR shifts, and highly accurate CCSD(T) calculations were required to achieve good agreement. nih.gov Similarly, in studies of glycolic acid, CCSD(T) has been used to calculate precise energy differences between conformers. researchgate.net Applying CCSD(T) to (1-Adamantyl)glycolic acid, likely as single-point energy calculations on geometries optimized with less expensive methods like DFT or MP2, would be crucial for establishing definitive energetics for its key conformers and reaction pathways. High-level composite methods like G4, which approximate CCSD(T) energies with large basis sets through a series of additive corrections, could also be employed to achieve high accuracy with reduced computational expense.

Conformational Analysis and Intramolecular Interactions

The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of (1-Adamantyl)glycolic acid involves identifying all stable low-energy structures (conformers) and the energy barriers for interconversion between them.

The glycolic acid molecule itself has several known conformers, such as SSC, GAC, and AAT, distinguished by the dihedral angles of the hydroxyl and carboxyl groups. researchgate.net The relative stability of these conformers is governed by a delicate balance of intramolecular hydrogen bonding and steric effects. researchgate.netresearchgate.net The most stable SSC conformer features a hydrogen bond between the alcohol hydrogen and the carbonyl oxygen. researchgate.net

The introduction of the large, rigid adamantyl group at the C1 position significantly impacts this conformational landscape. The adamantyl moiety introduces considerable steric hindrance, which would likely restrict the rotational freedom around the C-C bond connecting the two parts of the molecule. Quantum chemical calculations (DFT and MP2) are essential to explore the potential energy surface, locate the new minimum-energy conformers, and quantify the energy differences between them. Natural Bond Orbital (NBO) analysis is often employed in such studies to quantify hyperconjugative and steric interactions that dictate conformational preferences. figshare.com

Table 2: Potential Intramolecular Interactions in (1-Adamantyl)glycolic acid

| Interaction Type | Description | Potential Role in (1-Adamantyl)glycolic acid |

| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (O) and another nearby electronegative atom (O). | Stabilizes specific conformers, similar to the O-H···O=C bond in the SSC conformer of glycolic acid. |

| Steric Repulsion | Repulsive forces between non-bonded atoms in close proximity. | The bulky adamantyl group will sterically clash with the carboxylic acid group, disfavoring certain conformations. |

| Hyperconjugation | The interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or pi-orbital. | Can influence bond lengths and rotational barriers, contributing to conformational stability. |

| Dispersion Forces | Weak intermolecular forces arising from instantaneous fluctuations in electron density. | Important for the overall stabilization energy, particularly involving the large, nonpolar adamantyl group. |

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra (e.g., Infrared and Raman). Theoretical calculations can predict vibrational frequencies, IR intensities, and Raman scattering activities. ahievran.edu.tr

For glycolic acid, extensive computational studies have been performed to assign its vibrational spectra. nih.govresearchgate.net Anharmonic calculations are often necessary to accurately reproduce experimental frequencies, especially for O-H and C-H stretching modes. researchgate.net

For (1-Adamantyl)glycolic acid, similar calculations would be performed. After finding the optimized geometry of the most stable conformer, a frequency calculation is carried out. The resulting vibrational modes would be a combination of those from the glycolic acid moiety and the adamantyl cage. The adamantyl group has characteristic C-H and C-C stretching and bending modes that would appear in the spectrum. The calculations would predict how the coupling between the adamantyl and glycolic acid units affects the vibrational frequencies of the carboxyl and hydroxyl groups.

Table 3: Illustrative Predicted Vibrational Frequencies This table provides an example of how vibrational modes would be assigned for (1-Adamantyl)glycolic acid, based on known data for its constituent parts.

| Frequency Range (cm⁻¹) | Vibrational Mode | Associated Moiety |

| 3500 - 3600 | O-H stretch (acid) | Glycolic Acid |

| 3400 - 3500 | O-H stretch (alcohol) | Glycolic Acid |

| 2800 - 3000 | C-H stretch | Adamantyl |

| 1700 - 1750 | C=O stretch | Glycolic Acid |

| 1200 - 1400 | C-O stretch / O-H bend | Glycolic Acid |

| 700 - 1000 | C-C stretch / CH₂ rock | Adamantyl |

Molecular Dynamics (MD) Simulations and Solvation Effects

While quantum chemical calculations typically model molecules in the gas phase (in vacuum), their properties in solution can be significantly different. Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent like water or ethanol. researchgate.net

MD simulations model the movements of atoms over time by solving Newton's equations of motion. The forces between atoms are typically described by a molecular mechanics force field. For a novel molecule like (1-Adamantyl)glycolic acid, a crucial first step would be the parameterization of a suitable force field, such as the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies (COMPASS) or a General Amber Force Field (GAFF).

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens for examining the reaction mechanisms of complex molecules like (1-Adamantyl)glycolic acid at the atomic level. While direct computational studies on the reaction pathways of this specific molecule are not extensively documented in dedicated publications, a robust theoretical understanding can be constructed by analyzing its constituent functional parts: the glycolic acid moiety and the 1-adamantyl cage. Density Functional Theory (DFT) and other high-level ab initio methods have been extensively applied to both glycolic acid and adamantane (B196018) systems, offering deep insights into their intrinsic reactivity, the stability of intermediates, and the energy profiles of various reaction pathways.

Pathways Involving the Glycolic Acid Moiety

Theoretical studies on glycolic acid itself reveal several fundamental reaction pathways, primarily centered around decomposition and oxidation. The substitution of a hydrogen atom with a bulky, electron-donating adamantyl group is expected to sterically and electronically modulate these pathways.

One of the most studied reactions is the gas-phase thermal decomposition of α-hydroxy acids. Computational analyses using methods such as MP2 and B3LYP have characterized multiple competitive pathways for the decomposition of glycolic acid. acs.org One dominant mechanism involves a nucleophilic attack by the hydroxyl oxygen of the carboxyl group on the α-carbon, proceeding through an α-lactone intermediate which subsequently decomposes to formaldehyde (B43269) and carbon monoxide. acs.org Another pathway involves the concerted, one-step fragmentation of the acid. acs.org The presence of the adamantyl group at the α-position would likely disfavor pathways requiring nucleophilic attack at that carbon due to significant steric hindrance.

Theoretical calculations have also elucidated the decomposition mechanisms of deprotonated glycolic acid (glycolate). researchgate.net DFT (B3LYP) and coupled-cluster (CCSD(T)) studies have identified pathways for H₂ and CO elimination. researchgate.net For instance, H₂ elimination can occur via a concerted mechanism involving the loss of the α-hydrogen and the hydroxyl hydrogen. researchgate.net The calculated energy barriers for these processes provide a quantitative measure of their feasibility.

The reaction of glycolic acid with atmospheric oxidants, such as Criegee intermediates (CIs), has also been modeled. nih.gov Quantum chemical calculations and Born-Oppenheimer molecular dynamics (BOMD) simulations show that CIs can react with both the carboxylic acid and hydroxyl groups of glycolic acid sulfate, leading to hydroperoxide products through proton transfer mechanisms. nih.gov For (1-Adamantyl)glycolic acid, the fundamental nature of these reactions would persist, though reaction rates might be altered by the steric bulk of the adamantyl cage influencing the approach of the reactant.

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Glycolic Acid Decomposition (via α-lactone) | MP2/6-31G | 46.1 | acs.org |

| Glycolic Acid Decomposition (Concerted) | MP2/6-31G | 56.5 | acs.org |

| Glycolate H₂ Elimination (Concerted) | B3LYP | N/A (Specific barrier not provided in abstract) | researchgate.net |

| Glycolate CO Elimination (Nucleophilic Attack) | B3LYP | N/A (Pathway confirmed) | researchgate.net |

Pathways Involving the 1-Adamantyl Cage

The adamantyl group is renowned for its ability to stabilize a positive charge at the bridgehead carbon, leading to the facile formation of the 1-adamantyl carbocation. This tertiary carbocation is a key intermediate that dictates the reaction pathways of many 1-adamantyl derivatives, particularly in solvolysis. mdpi.comacs.org

Theoretical and experimental studies on the solvolysis of compounds like 1-adamantyl chlorothioformate have been rationalized with the aid of DFT calculations. mdpi.comnih.gov These studies reveal competing reaction channels: a direct solvolysis ionization pathway and a solvolysis-decomposition pathway. The latter proceeds through the formation of the 1-adamantyl cation (1-Ad⁺) paired with an anion, followed by the loss of a small molecule (e.g., carbonyl sulfide). mdpi.comnih.gov The stability of the acylium ions and the 1-adamantyl cation, as calculated by DFT, helps to explain the observed product distributions in various solvents. mdpi.com

For (1-Adamantyl)glycolic acid, reaction conditions that favor carbocation formation (e.g., strong acids) could initiate pathways dominated by the adamantyl cage. A plausible mechanism would be the protonation of the α-hydroxyl group, followed by the elimination of a water molecule. However, instead of forming a highly unstable secondary carbocation at the α-carbon, a concerted or rapid rearrangement involving heterolytic cleavage of the C-C bond between the adamantyl group and the glycolic moiety could occur. This would lead to the formation of the highly stable 1-adamantyl cation and glyoxylic acid.

Postulated Competing Mechanisms for (1-Adamantyl)glycolic Acid

Based on the theoretical understanding of its constituent parts, the reaction mechanisms of (1-Adamantyl)glycolic acid are likely a competition between two main types of pathways:

Reactions at the Glycolic Acid Functional Groups: In neutral or basic conditions, reactions such as esterification, oxidation of the secondary alcohol, or deprotonation would proceed similarly to other α-hydroxy acids, although potentially at slower rates due to the steric hindrance imposed by the adamantyl group.

Reactions via the 1-Adamantyl Carbocation: In acidic or solvolytic conditions, the molecule could undergo heterolysis to form the 1-adamantyl cation. This pathway involves the breaking of the bond between the adamantyl cage and the glycolic acid backbone. The driving force for this pathway is the exceptional stability of the resulting tertiary carbocation, a principle well-established in physical organic chemistry and supported by numerous computational studies on carbocation stability. nih.govfrontiersin.org

A theoretical investigation using DFT could precisely map the potential energy surface for these competing pathways. By calculating the geometries and energies of the transition states and intermediates for both reaction types, the activation energy barriers could be determined, providing a quantitative prediction of which mechanism is favored under specific conditions.

| Adamantyl Derivative | Reaction Type | Key Intermediate | Computational Insight | Reference |

| 1-Adamantyl Chlorothioformate | Solvolysis | 1-Ad⁺Cl⁻ and (1-AdSCO)⁺Cl⁻ | DFT calculations of acylium ion stabilities explain competing pathways. | mdpi.comnih.gov |

| 3-Hydroxyadamantane-1-carboxylic acid | Decarbonylation | N/A (Concerted) | DFT used to investigate the transition state of non-metal-catalyzed decarbonylation. | acs.org |

| General 1-Adamantyl Halides | Bromination | Ionic mechanism proposed | Reaction rate acceleration by Lewis acids points to an ionic, not radical, pathway. | wikipedia.org |

Advanced Applications in Materials Science and Chemical Systems

Polymer Chemistry and Engineering with Adamantyl Glycolic Acid Derivatives

The incorporation of the adamantane (B196018) moiety into polymer structures imparts significant enhancements in thermal stability, mechanical strength, and processability. researchgate.net Derivatives of (1-Adamantyl)glycolic acid serve as key components in creating polymers with tailored properties for biomedical and engineering applications.

Poly(lactic-co-glycolic acid) (PLGA) is a well-established biodegradable and biocompatible polymer widely used in therapeutic devices. nih.govnih.govakinainc.com The properties of PLGA, such as its degradation rate and mechanical strength, can be tuned by altering the ratio of its monomers, lactic acid and glycolic acid. nih.govakinainc.com Introducing adamantane derivatives into the PLGA structure creates advanced copolymers with enhanced features. For instance, adamantane has been used as a core to synthesize four-arm star-shaped PLGA-based block copolymers. mdpi.com These complex architectures are designed for applications such as drug delivery, where the polymer's structure directly influences its performance. mdpi.com The synthesis of these materials often involves a combination of polymerization techniques, including ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, starting from an adamantane-based material. mdpi.com

Biodegradable polyesters are a critical class of polymers, and their synthesis is often achieved through methods like the ring-opening polymerization of lactones or the polycondensation of hydroxyacids. cmu.eduresearchgate.net Adamantane derivatives can be employed as initiators or core structures in the synthesis of these polyesters. This approach leads to polymers with unique topologies, such as star-shaped polymers, rather than simple linear chains. mdpi.com In these architectures, the adamantane group serves as a central junction from which multiple polyester (B1180765) arms extend. The synthesis of a four-arm star-shaped polymer, adamantane-[poly(lactic-co-glycolic acid)-b-poly(N,N'-diethylaminoethyl methacrylate) poly(ethylene glycol) monomethyl ether]4, exemplifies this role, where the adamantane acts as a key starting material. mdpi.com This method of incorporation allows for the creation of materials with properties that are distinct from their linear counterparts.

The use of an adamantane core in the design of polymeric architectures offers significant advantages, particularly in the realm of drug delivery systems. The bulky and rigid nature of the adamantane cage contributes to the formation of more stable polymeric micelles. mdpi.com Research comparing star-shaped, adamantane-cored polymers to their linear counterparts has shown that the star-shaped structures exhibit preferable stability. mdpi.com This increased stability is evidenced by a lower critical micelle concentration (CMC), which indicates that the micelles form and remain stable at lower concentrations. mdpi.com For example, an adamantane-cored star-shaped PLGA polymer (S-PLGA-D-P) was found to have a CMC of 0.0034 mg/mL, compared to 0.0070 mg/mL for its linear analog (L-PLGA-D-P). mdpi.com Furthermore, these adamantane-cored micelles demonstrated a slower rate of particle size decrease over time, suggesting better structural integrity. mdpi.com

Table 1: Comparison of Adamantane-Cored Star-Shaped and Linear Polymer Micelles

| Property | Star-Shaped (S-PLGA-D-P) mdpi.com | Linear (L-PLGA-D-P) mdpi.com |

| Topology | Four-arm star polymer with adamantane core | Linear block copolymer |

| Critical Micelle Concentration (CMC) | 0.0034 mg/mL | 0.0070 mg/mL |

| Drug Loading Capacity (Doxorubicin) | 21.6% | 22.9% |

| Particle Size Decrease (after 7 days) | 3.5% | 9.6% |

Supramolecular Chemistry and Host-Guest Interactions

The adamantane cage is an exemplary guest moiety in supramolecular chemistry due to its well-defined size, shape, and hydrophobicity. nih.gov This has led to its extensive use in studying and constructing complex systems based on non-covalent host-guest interactions.

Adamantane and its derivatives are renowned for forming stable inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and cucurbiturils. nih.gov

Cyclodextrins (CDs): These naturally occurring macrocycles composed of glucose units are widely used in drug delivery. nih.gov The adamantyl group, with its approximately 7 Å diameter, fits perfectly within the cavity of β-cyclodextrin, leading to the formation of stable 1:1 inclusion complexes. researchgate.netnih.gov The association constants (Ka) for these complexes are typically in the range of 10³ to 10⁵ M⁻¹, indicating strong binding affinity. nih.govresearchgate.net This interaction is driven by the hydrophobic effect and van der Waals forces between the adamantane guest and the hydrophobic interior of the cyclodextrin (B1172386) host. researchgate.net

Cucurbiturils (CBs): This family of macrocyclic hosts is synthesized from the condensation of glycoluril (B30988) and formaldehyde (B43269). researchgate.net Cucurbit mdpi.comuril (CB mdpi.com), in particular, forms an exceptionally stable host-guest complex with adamantane derivatives. nih.govnih.gov The interaction is so strong that the association constant has been measured at approximately 10¹⁴ M⁻¹, which is significantly higher than that observed with cyclodextrins. nih.gov This ultra-high affinity is attributed to the excellent size and shape complementarity between the adamantane guest and the CB mdpi.com cavity, as well as favorable ion-dipole interactions at the portals of the cucurbituril (B1219460). nsf.gov

Table 2: Host-Guest Complexation with Adamantane Derivatives

| Host Macrocycle | Typical Guest | Association Constant (Ka) | Key Driving Forces |

| β-Cyclodextrin | Adamantane derivatives | 10³ - 10⁵ M⁻¹ nih.govresearchgate.net | Hydrophobic effect, van der Waals forces |

| Cucurbit mdpi.comuril | Adamantane derivatives | ~10¹⁴ M⁻¹ nih.gov | Size/shape complementarity, ion-dipole interactions |

The strong and highly specific recognition between adamantane guests and macrocyclic hosts is a powerful tool for engineering complex, self-assembled supramolecular structures. rsc.orgfigshare.com This "bottom-up" approach allows for the construction of well-defined nanomaterials from smaller molecular components. rsc.org By functionalizing polymers or other molecules with either adamantane (the guest) or a macrocycle like cyclodextrin or cucurbituril (the host), researchers can direct the assembly of these components into larger, ordered systems. figshare.com These self-assembled structures have found applications in various fields, including:

Drug Delivery: Creating nanoparticles and hydrogels where the host-guest interaction controls the loading and release of therapeutic agents. nih.gov

Bioanalytics and Sensing: Designing assays where the displacement of a guest molecule by an analyte produces a detectable signal. nih.gov

Bioimaging and Diagnostics: Developing targeted agents that assemble in vivo for enhanced imaging. nih.gov

The modularity and strength of the adamantane-macrocycle interaction provide a versatile platform for creating functional materials where the structure, and therefore the function, can be precisely controlled at the molecular level. nih.govnih.gov

Role of Adamantyl Glycolic Acid in Ligand Design for Catalysis

While specific research detailing the direct application of (1-Adamantyl)glycolic acid as a primary ligand in catalytic systems is not extensively documented in scientific literature, its potential role can be inferred from the well-established functions of its constituent parts: the adamantyl group and the α-hydroxy acid moiety. The design of ligands for catalysis often focuses on tuning the steric and electronic properties of the catalyst, and both components of (1-Adamantyl)glycolic acid offer distinct features that are highly relevant in this context.

The adamantane scaffold is a cornerstone in the design of bulky ancillary ligands, particularly for cross-coupling reactions. sinocompound.comuq.edu.au Its rigid, three-dimensional diamondoid structure provides significant steric bulk, a crucial factor in promoting efficient catalytic cycles. uq.edu.au This steric hindrance can facilitate the reductive elimination step and stabilize the active catalytic species, preventing catalyst deactivation pathways such as the formation of bridged dimers. uq.edu.au The steric properties of adamantyl-containing ligands are often quantified by the Tolman cone angle, a measure of the ligand's size. Ligands incorporating the adamantyl moiety typically have large cone angles, which has been shown to be beneficial for catalytic activity. sinocompound.com

Furthermore, the adamantyl group is a strong electron-donating alkyl substituent. uq.edu.au In the context of phosphine (B1218219) ligands, for example, the presence of electron-donating groups on the phosphorus atom increases the electron density on the metal center. sinocompound.comuq.edu.au This enhanced electron density can promote the oxidative addition step in many catalytic cycles, which is often the rate-limiting step. uq.edu.au The successful application of adamantyl-containing phosphine and N-heterocyclic carbene (NHC) ligands in a wide array of catalytic reactions, including Suzuki-Miyaura, C-N cross-coupling, and C-O bond formation, underscores the advantages conferred by the adamantyl group. sinocompound.comnih.gov

The glycolic acid portion of the molecule, as an α-hydroxy acid, introduces potential coordination sites through its hydroxyl and carboxyl functional groups. acs.org α-Hydroxy acids are known to act as chelating ligands, binding to metal centers through both the carboxylate oxygen and the α-hydroxyl oxygen. acs.orgnih.gov This bidentate chelation can form stable five-membered rings with metal ions, enhancing the stability of the resulting metal complex. The electronic properties of the metal center can be modulated by the nature of the substituents on the α-hydroxy acid ligand. acs.org

Therefore, in a hypothetical scenario where (1-Adamantyl)glycolic acid is used as a ligand, it could function as a bidentate O,O'-donor ligand. The coordination to a metal center would be facilitated by the deprotonated carboxylate and hydroxyl groups. The adamantyl group, while not directly involved in the coordination, would be positioned to exert a significant steric influence on the catalytic pocket. This could be advantageous in controlling the selectivity of a reaction by dictating the approach of the substrates to the metal center. Moreover, the electron-donating nature of the adamantyl group could be transmitted through the molecular framework, influencing the electronic properties of the coordinated metal.

Research on adamantyl-modified N-heterocyclic carbene ligands that also incorporate a carboxylate group has shown the potential for such bifunctional ligands in creating recoverable homogeneous catalysts. nih.gov The carboxylate group provides a strong chelation point, while the adamantyl moiety can be used for non-covalent immobilization. nih.gov This suggests a potential avenue for the application of (1-Adamantyl)glycolic acid in catalyst design, particularly in the development of catalysts that bridge homogeneous and heterogeneous catalysis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to adamantane (B196018) derivatives can be resource-intensive. uni-giessen.degoogle.com Future research should prioritize the development of more efficient, economical, and environmentally benign methods for the synthesis of (1-Adamantyl)glycolic acid.

Key areas for investigation include:

Green Chemistry Approaches: Investigating the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste and energy consumption. Research into sustainable methods for producing precursors like glycolic acid, such as chemoenzymatic processes from formaldehyde (B43269) or selective oxidation of biomass-derived compounds, could provide a greener starting point. rsc.orgnih.gov

Catalytic Systems: Exploring novel catalysts, including organocatalysts and metal-based catalysts, could improve reaction yields and selectivity, reducing the need for stoichiometric reagents and simplifying purification processes. researchgate.net The development of recyclable catalysts would further enhance the sustainability of the synthesis. researchgate.net

Flow Chemistry: The application of continuous flow technologies could offer significant advantages over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, potentially leading to higher yields, improved safety, and easier scalability.

Biocatalysis: The use of enzymes for specific transformations could offer unparalleled selectivity under mild reaction conditions. Engineering enzymes to accommodate the bulky adamantane substrate could open a new avenue for the stereoselective synthesis of chiral derivatives of (1-Adamantyl)glycolic acid.

Exploration of Advanced Functional Materials Incorporating Adamantyl Glycolic Acid

The incorporation of adamantane into polymers is known to enhance their physical properties, such as increasing the glass transition temperature (Tg), improving thermal stability, and modifying solubility. usm.eduacs.org (1-Adamantyl)glycolic acid, as a bifunctional monomer, is a promising candidate for creating a new generation of high-performance materials.

Future research could focus on:

High-Performance Polymers: Synthesizing novel polyesters and polyamides using (1-Adamantyl)glycolic acid. The rigid adamantyl group is expected to create polymers with high thermal resistance, mechanical strength, and specific optical properties, making them suitable for applications in aerospace, electronics, and specialty coatings. rsc.org

Biodegradable Polymers: Creating copolymers of (1-Adamantyl)glycolic acid with monomers like lactic acid or caprolactone. The goal would be to develop biodegradable materials where the adamantane moiety can be used to tune the degradation rate and mechanical properties for applications in medical implants or controlled-release systems. njchm.commdpi.comnih.gov

Supramolecular Assemblies: Utilizing the adamantane group as a guest moiety in host-guest chemistry with macrocycles like cyclodextrins or cucurbiturils. nih.govpensoft.netnih.gov This could lead to the development of self-healing materials, chemical sensors, or responsive hydrogels where the host-guest interaction provides a dynamic and reversible cross-linking mechanism.

Metal-Organic Frameworks (MOFs): Employing (1-Adamantyl)glycolic acid as an organic linker to construct novel MOFs. The shape and size of the adamantane unit could direct the formation of frameworks with unique pore structures and high surface areas, suitable for gas storage, separation, or catalysis.

| Material Type | Key Feature Conferred by Adamantane | Potential Application Area |

|---|---|---|

| High-Tg Polyesters | Thermal Stability, Rigidity | Optical lenses, optoelectronic coatings rsc.org |

| Biodegradable Copolymers | Tunable Degradation Rate, Lipophilicity | Drug delivery systems, medical scaffolds pensoft.net |

| Supramolecular Gels | Reversible Host-Guest Interactions | Self-healing materials, injectable hydrogels nih.gov |

| Metal-Organic Frameworks | Defined Porosity, High Surface Area | Gas separation and storage, catalysis |

Deepening Theoretical Understanding through Advanced Computational Models

Computational chemistry provides powerful tools to predict molecular properties and reaction mechanisms, guiding experimental work and accelerating discovery. mit.edu Applying these methods to (1-Adamantyl)glycolic acid can provide fundamental insights into its behavior.

Unexplored avenues include:

Conformational Analysis: Performing high-level quantum chemical calculations to accurately map the potential energy surface of (1-Adamantyl)glycolic acid. nih.gov Understanding the preferred conformations and the energy barriers between them is crucial for predicting its reactivity and how it will pack in a crystal lattice.

Reaction Mechanism Studies: Using Density Functional Theory (DFT) to model potential synthetic pathways and polymerization reactions. researchgate.net This can help optimize reaction conditions, predict side products, and design more efficient catalytic systems.

Molecular Dynamics (MD) Simulations: Simulating the behavior of polymers and other materials derived from (1-Adamantyl)glycolic acid. MD simulations can predict macroscopic properties like glass transition temperature, mechanical modulus, and diffusion of small molecules within the material, which is critical for drug delivery or membrane applications.

Docking and Supramolecular Interaction Studies: Modeling the host-guest interactions between the adamantyl moiety and various macrocyclic hosts. nih.gov These simulations can predict binding affinities and guide the design of novel supramolecular systems for specific applications. nih.gov

| Computational Method | Research Objective | Predicted Outcome / Insight |

|---|---|---|

| Quantum Chemistry (e.g., DFT) | Elucidate reaction mechanisms | Transition state energies, reaction kinetics researchgate.net |

| Molecular Dynamics (MD) | Predict polymer properties | Glass transition temperature, mechanical strength usm.edu |

| Molecular Docking | Analyze host-guest binding | Binding free energies, optimal host selection nih.gov |

| QTAIM (Quantum Theory of Atoms in Molecules) | Characterize intermolecular forces | Strength of hydrogen bonds and van der Waals contacts researchgate.net |

Integration with Emerging Fields in Chemical Science

The unique properties of (1-Adamantyl)glycolic acid make it a strong candidate for application in several rapidly advancing areas of chemical science.

Future directions could involve:

Nanotechnology: Using the compound for the surface functionalization of nanoparticles. The lipophilic adamantane group can act as a robust anchor in lipid bilayers or on hydrophobic surfaces, while the glycolic acid portion provides a handle for attaching other molecules, such as targeting ligands or imaging agents. wikipedia.orgmdpi.com

Drug Delivery Systems: Designing adamantane-based drug delivery systems where (1-Adamantyl)glycolic acid is used as a linker to attach a therapeutic agent to a carrier like a dendrimer or liposome. pensoft.netnih.gov The adamantane group can facilitate passage across biological membranes, potentially improving the bioavailability of certain drugs. nih.govnih.gov

Molecular Electronics: Exploring the use of self-assembled monolayers of (1-Adamantyl)glycolic acid derivatives on conductive surfaces. The rigid and insulating nature of the adamantane cage could be exploited in the design of molecular-scale electronic components.

Biomaterials Science: Developing biocompatible materials that promote specific cell interactions. The surface properties of polymers containing (1-Adamantyl)glycolic acid can be tailored to control protein adsorption and subsequent cell adhesion, finding use in tissue engineering and medical device coatings.

By pursuing these research avenues, the scientific community can unlock the full potential of (1-Adamantyl)glycolic acid, transforming it from a chemical curiosity into a valuable building block for the next generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-Adamantyl)glycolic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling adamantane derivatives (e.g., 1-adamantanecarboxylic acid) with glycolic acid precursors. For example, esterification or amidation reactions under acidic or catalytic conditions (e.g., using carbodiimide coupling agents) are common . Optimization of solvent systems (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios is critical to minimize byproducts like unreacted adamantane intermediates. Purity can be assessed via HPLC with differential refractive index detection, as validated for glycolic acid derivatives .

Q. Which analytical techniques are most effective for characterizing (1-Adamantyl)glycolic acid’s structural and physicochemical properties?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm adamantyl moiety integration and glycolic acid backbone structure .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) evaluate melting points and thermal stability, with degradation onset temperatures compared to pure glycolic acid (≈100°C) .

- Chromatography : Reverse-phase HPLC quantifies purity and identifies impurities, using protocols adapted from glycolic acid analysis .

Q. How does the adamantyl group influence the solubility and crystallinity of glycolic acid derivatives?

- Methodological Answer : The hydrophobic adamantyl group reduces aqueous solubility compared to unmodified glycolic acid. Solubility profiles should be tested in polar (water, ethanol) and nonpolar solvents (dichloromethane) via shake-flask methods. Crystallinity is assessed using X-ray diffraction (XRD), with adamantane’s rigid structure likely increasing crystalline domains .

Advanced Research Questions

Q. What experimental challenges arise in optimizing the polymerization of (1-Adamantyl)glycolic acid for degradable materials?

- Methodological Answer : Direct polycondensation requires precise control of temperature (160–200°C) and vacuum conditions to remove water, but the adamantyl group may sterically hinder chain elongation, leading to low molecular weight (MW). Advanced strategies include catalytic ring-opening polymerization of cyclic precursors or copolymerization with lactides . Gel Permeation Chromatography (GPC) monitors MW distribution, while hydrolytic degradation studies (pH 7.4 buffer, 37°C) track mass loss over time .

Q. How can contradictions in reported thermal stability data for adamantane-functionalized polymers be resolved?

- Methodological Answer : Discrepancies often stem from varying sample preparation (e.g., annealing history) or degradation kinetics. Controlled TGA experiments under inert vs. oxidative atmospheres isolate decomposition pathways. Computational modeling (DFT) of adamantyl-glycolic acid bond energies provides mechanistic insights . Cross-validate findings with FT-IR to detect oxidation products (e.g., carbonyl groups) .

Q. What computational approaches are used to predict the metabolic or environmental degradation pathways of (1-Adamantyl)glycolic acid?

- Methodological Answer : Density Functional Theory (DFT) simulations model hydrolysis mechanisms at the adamantyl-glycolic acid junction. In vitro enzymatic assays (e.g., esterases) identify cleavage sites, while LC-MS traces degradation byproducts. Environmental fate studies use soil/water microcosms to assess microbial breakdown, referencing glycolic acid’s known metabolism to oxalic acid .

Q. How do steric effects of the adamantyl group impact catalytic modifications (e.g., esterification) of (1-Adamantyl)glycolic acid?

- Methodological Answer : Steric hindrance may reduce reaction efficiency in bulky catalysts (e.g., lipases). Kinetic studies compare turnover rates with smaller substrates. Small-angle X-ray scattering (SAXS) analyzes spatial constraints in solution. Alternative strategies include using mesoporous catalysts (e.g., SBA-15 silica) to enhance accessibility .

Methodological Considerations

- Safety Protocols : Handling adamantane derivatives requires PPE due to potential irritancy (linked to glycolic acid’s toxicity profile) .

- Data Validation : Reproducibility requires triplicate experiments with controls (e.g., unmodified glycolic acid). Contradictory results should be contextualized with metadata (e.g., batch variability in adamantane precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.